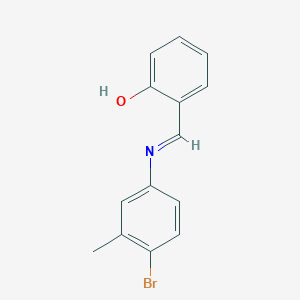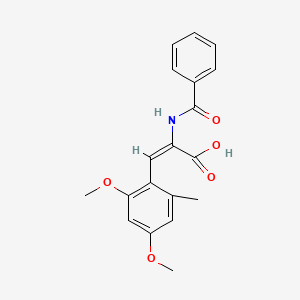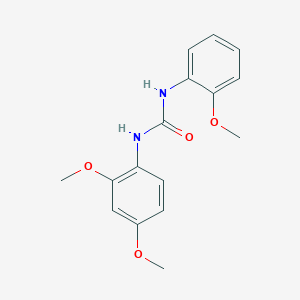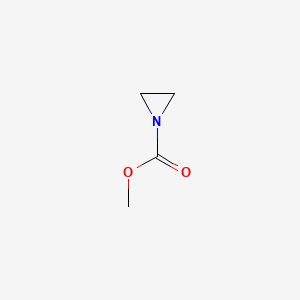
Aziridinecarboxylic acid, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aziridinecarboxylic acid, methyl ester is a chemical compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is known for its high reactivity due to the strain in the aziridine ring, making it a valuable intermediate in organic synthesis and various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aziridinecarboxylic acid, methyl ester can be synthesized through several methods. One common approach involves the reaction of aziridine with methyl chloroformate under basic conditions. Another method includes the cyclization of N-(2-hydroxyethyl)carbamate with a dehydrating agent .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output .
Análisis De Reacciones Químicas
Types of Reactions: Aziridinecarboxylic acid, methyl ester undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: These reactions are facilitated by the strain in the aziridine ring, leading to the formation of a wide range of products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Substitution Reactions: It can participate in substitution reactions, particularly with nucleophiles, to form substituted aziridines.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in ring-opening reactions.
Oxidizing Agents: Like hydrogen peroxide or peracids, are used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, are employed for reduction reactions.
Major Products Formed: The major products formed from these reactions include various substituted aziridines, amino acids, and other nitrogen-containing heterocycles .
Aplicaciones Científicas De Investigación
Aziridinecarboxylic acid, methyl ester has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of aziridinecarboxylic acid, methyl ester primarily involves its high reactivity due to the strained aziridine ring. This strain facilitates nucleophilic ring-opening reactions, leading to the formation of various products. The compound can also interact with biological molecules, potentially inhibiting enzymes or modifying proteins through alkylation .
Comparación Con Compuestos Similares
Aziridine-2-carboxylic acid: Another aziridine derivative with similar reactivity but different functional groups.
Aziridine-2-carboxamide: Known for its use as an anticancer agent.
3-Arylaziridine-2-carboxylic acid derivatives: These compounds have been studied for their potential biological activities.
Uniqueness: Aziridinecarboxylic acid, methyl ester is unique due to its specific ester functional group, which imparts distinct reactivity and properties compared to other aziridine derivatives. This makes it particularly valuable in synthetic chemistry and industrial applications .
Propiedades
Número CAS |
671-50-1 |
|---|---|
Fórmula molecular |
C4H7NO2 |
Peso molecular |
101.10 g/mol |
Nombre IUPAC |
methyl aziridine-1-carboxylate |
InChI |
InChI=1S/C4H7NO2/c1-7-4(6)5-2-3-5/h2-3H2,1H3 |
Clave InChI |
UYCMTEJRGMIQLS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)N1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



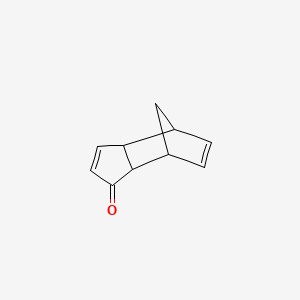
![N-(diphenylmethyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B11953363.png)

![Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11953370.png)
![N'-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide](/img/structure/B11953376.png)

